Benzo[A]indeno[1,2,3-FG]aceanthrylene
Description
Benzo[a]indeno[1,2,3-fg]aceanthrylene (IUPAC name: this compound) is a high-molecular-weight polycyclic aromatic hydrocarbon (PAH) characterized by a fused pentacyclic aromatic system. This compound belongs to the class of non-alternant PAHs, which exhibit unique electronic and photophysical properties due to their irregular ring arrangements .
Properties
CAS No. |
192-42-7 |
|---|---|
Molecular Formula |
C26H14 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
heptacyclo[13.9.2.02,7.08,25.09,14.016,21.022,26]hexacosa-1(24),2,4,6,8(25),9,11,13,15(26),16,18,20,22-tridecaene |
InChI |
InChI=1S/C26H14/c1-3-9-17-15(7-1)21-13-14-22-16-8-2-4-10-18(16)24-20-12-6-5-11-19(20)23(17)25(21)26(22)24/h1-14H |
InChI Key |
WVJVUOADXZNTCV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=C4C5=CC=CC=C5C6=C4C3=C2C7=CC=CC=C76 |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=C4C5=CC=CC=C5C6=C4C3=C2C7=CC=CC=C76 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Properties
The table below summarizes key structural and molecular data for benzo[a]indeno[1,2,3-fg]aceanthrylene and related compounds:
*Estimated based on structural analogs.
Toxicological Profiles
- Carcinogenicity: this compound: Limited direct data, but structurally similar benz[j]aceanthrylene is classified as a Group 2B carcinogen (possibly carcinogenic to humans) by IARC . Benzo[b]fluoranthene: Group 2B carcinogen with evidence of DNA adduct formation and mutagenicity . Benzoindenoperylene: No direct toxicity data, but its isomer terrylene is a fluorophore used in single-molecule spectroscopy, suggesting lower bioactivity .
- Relative Potency Factors (RPFs): PAHs like benzo[j]aceanthrylene and benzo[b]fluoranthene are assigned RPFs derived from toxicological studies, indicating their carcinogenic potency relative to benzo[a]pyrene .
Spectroscopic and Environmental Behavior
- Benzo[b]fluoranthene exhibits strong UV absorption due to extended conjugation, typical of alternant PAHs .
- Environmental Persistence: High-molecular-weight PAHs like this compound are resistant to degradation, accumulating in sediments and biota. Their detection in environmental matrices relies on advanced analytical methods (e.g., GC-MS) .
Key Differentiators and Implications
Toxicity Mechanisms: Methylation in benz[j]aceanthrylene enhances lipophilicity and bioaccumulation, whereas non-substituted analogs may exhibit different metabolic pathways .
Environmental Monitoring: Compounds like this compound are underrepresented in standard PAH panels, necessitating expanded analytical protocols for risk assessment .
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